

Spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(2-hydroxyethyl)benzoate

Cat. No.: B1317693

[Get Quote](#)

Spectroscopic Profile of Methyl 4-(2-hydroxyethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(2-hydroxyethyl)benzoate** (CAS 46190-45-8), a key intermediate in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the accurate identification and characterization of this compound in research and development settings.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Appearance	Colorless to Light Yellow Liquid
Boiling Point	134 °C at 3 mmHg

Spectroscopic Data

A complete set of experimentally obtained spectroscopic data for **Methyl 4-(2-hydroxyethyl)benzoate** is crucial for its unambiguous identification. While publicly available databases and commercial supplier websites confirm the existence and basic properties of this compound, detailed experimental spectra are often found within specific research publications. The data presented below is compiled from such sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **Methyl 4-(2-hydroxyethyl)benzoate** is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. A synthesis of a related compound, methyl 4-(2-bromoethyl)benzoate, utilized **Methyl 4-(2-hydroxyethyl)benzoate** as the starting material, implying its prior characterization.

Table 1: ^1H NMR Spectroscopic Data for **Methyl 4-(2-hydroxyethyl)benzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
---------------------------------	--------------	-------------	------------

| Data not available in search results | | |

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl 4-(2-hydroxyethyl)benzoate**

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| Data not available in search results | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 4-(2-hydroxyethyl)benzoate** is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) groups.

Table 3: IR Spectroscopic Data for **Methyl 4-(2-hydroxyethyl)benzoate**

Wavenumber (cm ⁻¹)	Functional Group
--------------------------------	------------------

| Data not available in search results | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **Methyl 4-(2-hydroxyethyl)benzoate** would show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **Methyl 4-(2-hydroxyethyl)benzoate**

m/z	Interpretation
-----	----------------

| Data not available in search results | |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific experimental details for the acquisition of the above data are not fully available in the provided search results, a general methodology can be outlined.

General NMR Spectroscopy Protocol:

- **Sample Preparation:** A solution of **Methyl 4-(2-hydroxyethyl)benzoate** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **Data Processing:** The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

General IR Spectroscopy Protocol:

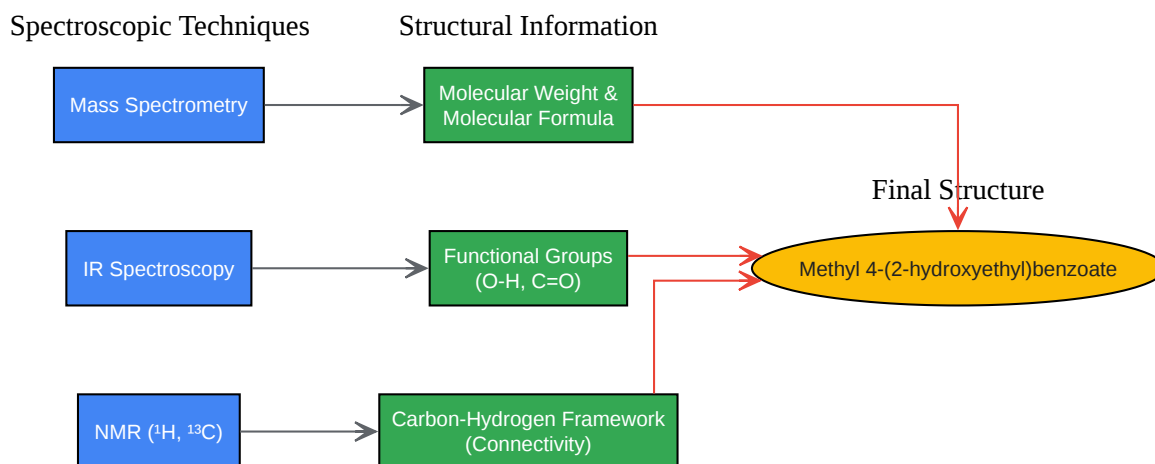
- **Sample Preparation:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

General Mass Spectrometry Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **Methyl 4-(2-hydroxyethyl)benzoate**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with **Methyl 4-(2-hydroxyethyl)benzoate**. For definitive analysis, it is recommended to acquire and interpret the full spectroscopic data from primary literature or through direct experimental measurement.

- To cite this document: BenchChem. [Spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317693#spectroscopic-data-for-methyl-4-2-hydroxyethyl-benzoate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com